Absolute Stereochemical Configuration Defines Idasanutlin Potency vs. Inactive Enantiomer
Idasanutlin possesses an absolute stereochemical configuration of (2R,3S,4R,5S) across its four contiguous chiral centers [1]. The enantiomer of a closely related pyrrolidine-based MDM2 inhibitor exhibits an IC50 > 10,000 nM, which is over 50-fold less potent than the active enantiomer (IC50 = 196 nM) [2]. The inactive enantiomer of Idasanutlin (RG7388 enantiomer) is commercially available and utilized as an experimental control, confirming the strict stereochemical dependence of MDM2 binding .
| Evidence Dimension | Stereochemical Dependence of MDM2 Binding Affinity |
|---|---|
| Target Compound Data | Active Enantiomer IC50 = 196 nM |
| Comparator Or Baseline | Inactive Enantiomer IC50 > 10,000 nM |
| Quantified Difference | >50-fold difference in potency |
| Conditions | p53-MDM2 binding assay (specific scaffold analog) |
Why This Matters
This data validates the critical importance of sourcing and verifying the specific, active enantiomer of Idasanutlin for any experimental work, as the inactive enantiomer is functionally inert.
- [1] NCATS Inxight Drugs. Idasanutlin. https://inxight.ncats.io/drug/QSQ883V35U View Source
- [2] ScienceDirect Topics. Idasanutlin. https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/idasanutlin View Source
